molecular formula C21H17ClFN3O3 B11287150 6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11287150
M. Wt: 413.8 g/mol
InChI Key: BVSMWULWSLXJSD-UHFFFAOYSA-N
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Description

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a furo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the benzylamino group: This step often involves nucleophilic substitution reactions where a benzylamine derivative reacts with an intermediate compound.

    Functionalization of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The benzylamino group and the halogenated phenyl ring may play crucial roles in binding to these targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(benzylamino)-5-(2-chlorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks the fluorine substituent.

    6-(benzylamino)-5-(2-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks the chlorine substituent.

    6-(benzylamino)-5-phenyl-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione: Lacks both chlorine and fluorine substituents.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring makes 6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione unique. These substituents can significantly influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H17ClFN3O3

Molecular Weight

413.8 g/mol

IUPAC Name

6-(benzylamino)-5-(2-chloro-6-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17ClFN3O3/c1-25-19(27)17-16(15-13(22)9-6-10-14(15)23)18(29-20(17)26(2)21(25)28)24-11-12-7-4-3-5-8-12/h3-10,24H,11H2,1-2H3

InChI Key

BVSMWULWSLXJSD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C

Origin of Product

United States

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